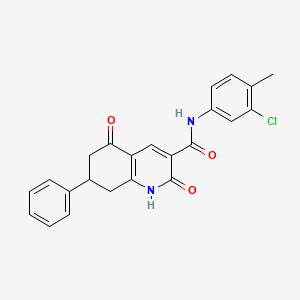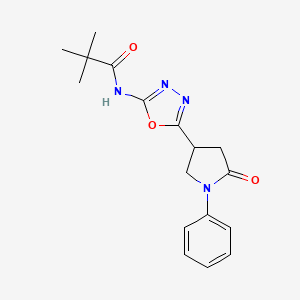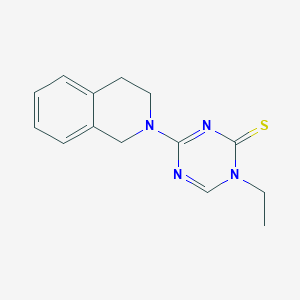
1-(4-Methylphenyl)-3-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE typically involves the reaction of 4-methylphenyl isocyanate with a pyrimidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may inhibit or activate these targets, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)UREA
- N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)THIOUREA
Uniqueness
N-(4-METHYLPHENYL)-N’-(6-OXO-4-PROPYL-1,6-DIHYDRO-2-PYRIMIDINYL)GUANIDINE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C15H19N5O |
|---|---|
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C15H19N5O/c1-3-4-12-9-13(21)19-15(18-12)20-14(16)17-11-7-5-10(2)6-8-11/h5-9H,3-4H2,1-2H3,(H4,16,17,18,19,20,21) |
Clé InChI |
XXQSYALAGCDLCH-UHFFFAOYSA-N |
SMILES isomérique |
CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)C |
SMILES canonique |
CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-methoxy-1'-(3-methylbutyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11032196.png)
![4-Amino-1-(3-fluorophenyl)-3,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11032200.png)
![N-{4-[3-(4-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]phenyl}acetamide](/img/structure/B11032209.png)
![Ethyl 2-[4-(4-chlorophenyl)piperazin-1-yl]-4-methylpyrimidine-5-carboxylate](/img/structure/B11032211.png)
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11032214.png)

![ethyl 4-[3-(2-bromophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11032222.png)

![6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N,N'-bis(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11032237.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11032245.png)
![N~4~,1-diphenyl-N~6~-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11032250.png)

![3-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B11032267.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(4-methylphenyl)amino]-6-oxo-3,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11032285.png)
